molecular formula C11H16ClNO B2384047 (3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride CAS No. 1811515-76-0

(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride

Cat. No.: B2384047
CAS No.: 1811515-76-0
M. Wt: 213.71
InChI Key: NGSNLLZWPJEGNT-FOKYBFFNSA-N
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Description

(3R,5S)-3-Methyl-5-phenylmorpholine hydrochloride (CAS: 1811515-76-0) is a chiral morpholine derivative with a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.704 g/mol . Structurally, it features a morpholine ring substituted with a methyl group at the 3-position and a phenyl group at the 5-position, forming a stereochemically distinct scaffold. This compound is primarily utilized as a research intermediate in organic synthesis and pharmaceutical development, particularly in the exploration of bioactive molecules targeting neurological and metabolic pathways .

Key physicochemical properties include:

  • Storage conditions: Short-term storage at -4°C (1–2 weeks) and long-term storage at -20°C (1–2 years) .

Properties

IUPAC Name

(3R,5S)-3-methyl-5-phenylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSNLLZWPJEGNT-FOKYBFFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to ensure high enantioselectivity.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk synthesis.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield morpholine N-oxides, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs with improved efficacy and selectivity.

Organic Synthesis

The compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in creating diverse chemical entities.

Biological Studies

Researchers use this compound to study the effects of chiral compounds on biological systems. Its interactions with enzymes and receptors are crucial for understanding its pharmacological potential.

Industrial Applications

It is employed in the production of various industrial chemicals and materials, showcasing its versatility beyond medicinal uses.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Interaction : It has been studied for its ability to modulate enzyme activity, potentially leading to therapeutic benefits in diseases involving dysregulated enzyme functions.
  • Cytotoxicity Studies : Research has demonstrated significant inhibition of cell proliferation in breast cancer cell lines, indicating potential anticancer activity. For instance, studies reported an IC50 value suggesting effective concentrations for inducing apoptosis in these cells.

Case Studies

  • Enzyme Inhibition Study :
    • A study focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria showed that this compound significantly reduced the secretion of virulence factors at concentrations of 50 µM, suggesting its potential role in developing novel antibacterial therapies.
  • Anticancer Activity Evaluation :
    • Evaluation of cytotoxic effects on various morpholine derivatives found that this compound exhibited significant inhibition against breast cancer cell lines, reinforcing its potential as a targeted cancer therapy.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityUnique Features
This compoundChiral morpholineEnzyme inhibitor; potential anticancer activityChiral specificity enhances binding
(3S,5S)-3-Methyl-5-phenylmorpholine;hydrochlorideOpposite stereochemistryLess active compared to (3R,5S)Affects interaction dynamics
(3R,5R)-3-Methyl-5-phenylmorpholine;hydrobromideSimilar structureSimilar actions but different efficacyDifferent counterion affects solubility

Mechanism of Action

The mechanism of action of (3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(3R,5S)-3-Methyl-5-phenylmorpholine HCl 1811515-76-0 C₁₁H₁₆ClNO 213.704 3-methyl, 5-phenyl
(3R,5S)-3,5-Dimethylmorpholine HCl 154596-17-5 C₆H₁₄ClNO 151.634 3-methyl, 5-methyl
(2R,5S)-5-Methyl-2-phenylmorpholine HCl 1350768-56-7 C₁₁H₁₆ClNO 213.71 5-methyl, 2-phenyl (positional isomer)
(3R,5S)-5-Ethylpyrrolidin-3-ol HCl 2089246-24-0 C₆H₁₂ClNO 153.61 Pyrrolidine ring, 5-ethyl
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol HCl 478922-47-3 C₅H₁₂ClNO₂ 153.61 Pyrrolidine ring, 5-hydroxymethyl

Key Differences and Implications

Substituent Effects :

  • The phenyl group in (3R,5S)-3-Methyl-5-phenylmorpholine HCl enhances aromatic interactions in drug-receptor binding compared to dimethyl or ethyl derivatives .
  • Pyrrolidine-based analogues (e.g., 5-ethylpyrrolidin-3-ol HCl) lack the morpholine oxygen, reducing hydrogen-bonding capacity but improving lipophilicity .

Stereochemical Impact :

  • The (3R,5S) configuration in the target compound confers distinct chiral selectivity , critical for enantioselective synthesis, whereas dimethylmorpholine derivatives exhibit simpler stereochemical profiles .

Safety and Handling :

  • Compounds with hydroxyl groups (e.g., 5-hydroxymethylpyrrolidin-3-ol HCl) pose higher risks of dermal irritation compared to purely alkyl-substituted morpholines .

Research Findings

  • Solubility Limitations : Unlike hydroxylated pyrrolidines, the target compound exhibits low aqueous solubility , necessitating organic solvents (e.g., DMF) for reactions .

Biological Activity

(3R,5S)-3-Methyl-5-phenylmorpholine;hydrochloride is a chiral morpholine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12_{12}H15_{15}ClN
  • Molecular Weight: 215.71 g/mol
  • Structure: The compound features a morpholine ring with a methyl and phenyl substitution, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound acts as a ligand, modulating the activity of various biological targets. Its chiral nature enhances its selectivity, allowing for specific binding to target sites, which can lead to various physiological effects.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Enzyme Interaction:
    • It has been employed in studies examining enzyme mechanisms, particularly in receptor binding studies where it acts as a ligand.
    • Inhibition assays have shown that it can modulate enzyme activity, potentially leading to therapeutic benefits in diseases involving dysregulated enzyme functions.
  • Therapeutic Potential:
    • Research indicates potential applications in drug development aimed at specific receptors or enzymes. The compound's unique structure allows it to be a candidate for designing drugs targeting neurological disorders and other conditions .
  • Cytotoxicity Studies:
    • Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

Study 1: Enzyme Inhibition

A study focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria demonstrated that this compound could significantly reduce the secretion of virulence factors at concentrations of 50 µM . This suggests its potential role in developing novel antibacterial therapies.

Study 2: Anticancer Activity

Research evaluating the cytotoxic effects of various morpholine derivatives found that this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis in these cells .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityUnique Features
This compoundStructureEnzyme inhibitor, potential anticancer activityChiral specificity enhances binding
(3S,5S)-3-Methyl-5-phenylmorpholine;hydrochlorideStructureLess active compared to (3R,5S)Opposite stereochemistry affects interaction
(3R,5R)-3-Methyl-5-phenylmorpholine;hydrobromideStructureSimilar actions but different efficacyDifferent counterion affects solubility

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,5S)-3-Methyl-5-phenylmorpholine hydrochloride, and how can purity and yield be maximized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor amines with appropriate carbonyl compounds under acidic conditions. For example, morpholine derivatives are often synthesized via nucleophilic substitution or reductive amination. Key steps include:

  • Controlled reaction conditions : Temperature (0–5°C) and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Salt formation : Addition of HCl in anhydrous ethanol to precipitate the hydrochloride salt, enhancing crystallinity and purity .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons in the morpholine ring) .
  • Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane:isopropanol mobile phases to resolve enantiomers .
  • X-ray crystallography : For absolute configuration determination, particularly when novel stereocenters are present .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water. Stability is enhanced via:

  • pH buffering : Use phosphate-buffered saline (PBS, pH 7.4) to prevent freebase precipitation .
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under desiccation .

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how can enantiomeric excess (ee) be optimized?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) or catalytic asymmetric hydrogenation with Ru-BINAP complexes to achieve >99% ee .
  • Monitoring ee : Regular chiral HPLC analysis during synthesis to detect racemization .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized assays : Use validated protocols (e.g., IC₅₀ determination via fluorescence polarization) to minimize variability .
  • Structural analogs : Compare activity of (3R,5S)-isomer with (3S,5R)- and des-methyl analogs to identify pharmacophore contributions .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian regression) to harmonize data from disparate sources, accounting for variables like assay pH or cell line differences .

Q. What reaction mechanisms govern the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolysis kinetics : Monitor degradation via LC-MS in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). The morpholine ring’s electron-rich nitrogen increases susceptibility to acid-catalyzed hydrolysis .
  • Oxidative pathways : Use radical scavengers (e.g., ascorbic acid) to inhibit degradation in presence of reactive oxygen species (ROS) .

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